molecular formula C11H6F2O2 B7877836 (3,4-Difluorophenyl)(furan-2-yl)methanone

(3,4-Difluorophenyl)(furan-2-yl)methanone

Cat. No.: B7877836
M. Wt: 208.16 g/mol
InChI Key: GWULYEZUKOWGHR-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(furan-2-yl)methanone is an organic compound that features a difluorophenyl group and a furan ring connected by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(furan-2-yl)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with furan in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3,4-Difluorobenzoyl chloride+FuranPyridineThis compound\text{3,4-Difluorobenzoyl chloride} + \text{Furan} \xrightarrow{\text{Pyridine}} \text{this compound} 3,4-Difluorobenzoyl chloride+FuranPyridine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (3,4-Difluorophenyl)(furan-2-yl)methanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(furan-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(furan-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the furan ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (3,4-Difluorophenyl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a furan ring.

    (3,4-Difluorophenyl)(benzofuran-2-yl)methanone: Features a benzofuran ring, adding additional aromaticity.

Uniqueness

(3,4-Difluorophenyl)(furan-2-yl)methanone is unique due to the presence of both difluorophenyl and furan moieties, which confer distinct electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(3,4-difluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWULYEZUKOWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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